molecular formula C12H13NO4 B13443438 1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 31560-19-7

1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13443438
CAS No.: 31560-19-7
M. Wt: 235.24 g/mol
InChI Key: YLJPKSKTKJEACX-UHFFFAOYSA-N
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Description

N-Benzoyl-4-hydroxyproline is a derivative of hydroxyproline, an amino acid commonly found in collagen. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the proline ring. It has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-4-hydroxyproline typically involves the benzoylation of 4-hydroxyproline. One common method is the reaction of 4-hydroxyproline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield N-Benzoyl-4-hydroxyproline .

Industrial Production Methods

Industrial production of N-Benzoyl-4-hydroxyproline can be achieved through microbial fermentation processes. For instance, Escherichia coli can be genetically engineered to enhance the production of 4-hydroxyproline, which is then benzoylated to form N-Benzoyl-4-hydroxyproline. This method is advantageous due to its high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-4-hydroxyproline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzoyl-4-hydroxyproline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzoyl-4-hydroxyproline involves its incorporation into collagen, where it enhances the stability and structural integrity of the collagen triple helix. This is achieved through the formation of hydrogen bonds between the hydroxyl group of N-Benzoyl-4-hydroxyproline and the carbonyl groups of adjacent collagen molecules. Additionally, it can scavenge reactive oxygen species, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyproline: The parent compound, commonly found in collagen.

    N-Benzoyl-4-ketoprolin: An oxidized derivative.

    N-Benzyl-4-hydroxyproline: A reduced derivative

Uniqueness

N-Benzoyl-4-hydroxyproline is unique due to its enhanced stability and ability to form strong hydrogen bonds, making it particularly useful in applications requiring high collagen stability and integrity. Its benzoyl group also provides additional chemical versatility, allowing for further functionalization and derivatization .

Biological Activity

1-Benzoyl-4-hydroxypyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a hydroxyl group at the 4-position and a benzoyl group at the 1-position. Its molecular formula is C12H13NO3C_{12}H_{13}NO_3 with a molar mass of approximately 219.24 g/mol. The presence of the hydroxyl group significantly influences its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets, particularly enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor , affecting various biochemical pathways, which can be crucial in the treatment of diseases such as neurodegenerative disorders.

Potential Targets

  • Enzyme Inhibition : Studies suggest that similar pyrrolidine derivatives can inhibit enzymes associated with neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its neuroprotective effects.

Biological Activities

This compound has been evaluated for several biological activities:

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is particularly relevant in neuroprotection.

Neuroprotective Effects

Research indicates that the compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative conditions. Its ability to inhibit specific enzymes involved in these diseases positions it as a promising candidate for further investigation.

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, although more extensive research is necessary to confirm these properties and elucidate their mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl group at position 4Antioxidant, neuroprotective
Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylateMethyl ester instead of hydroxylPotentially different enzyme interactions
1-Benzoyl-4-(tosyloxy)pyrrolidine-2-carboxylic acidTosyloxy group instead of hydroxylDifferent reactivity profile

Case Studies and Research Findings

  • Neuroprotective Study : A study evaluating the effects of this compound on neuronal cell cultures demonstrated a reduction in cell death caused by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
  • Enzyme Inhibition Assay : In vitro assays indicated that this compound effectively inhibits specific enzymes linked to metabolic pathways involved in inflammation and neurodegeneration, supporting its role as a potential drug candidate.
  • Antioxidant Evaluation : The antioxidant capacity was assessed using various assays (e.g., DPPH radical scavenging), showing that the compound can significantly reduce oxidative stress markers in treated cells compared to controls.

Properties

IUPAC Name

1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPKSKTKJEACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341102
Record name 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31560-19-7
Record name 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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